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Compound of Interest

Compound Name: 2-Hydroxy-2'-iodoacetophenone

CAS No.: 877868-88-7

Cat. No.: B3292366 Get Quote

Executive Summary & Molecule Identity
2-Hydroxy-2'-iodoacetophenone is a bifunctional aromatic building block featuring an α-

hydroxy ketone (phenacyl alcohol) core and an ortho-iodine substituent. In drug discovery, it

serves as a critical intermediate for synthesizing heterocycles like indoles and benzofurans.

In Mass Spectrometry (MS), this molecule exhibits a "fragile" fragmentation signature driven by

two competing weak points: the labile C–I bond (bond dissociation energy ~65 kcal/mol) and

the α-carbon bond adjacent to the carbonyl.

Feature Specification

IUPAC Name 1-(2-iodophenyl)-2-hydroxyethan-1-one

Molecular Formula C₈H₇IO₂

Exact Mass 261.9491 Da

Key Structural Motifs Ortho-iodo aryl ring, α-hydroxy ketone sidechain
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To ensure reproducible fragmentation data, the following Electron Ionization (EI) protocol is

recommended. This workflow includes internal validation steps using the "Nitrogen Rule" and

Isotopic Pattern analysis.

Step-by-Step EI-MS Workflow
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.

Inlet System: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal

degradation (dehydration/deiodination) prior to ionization.

Validation: If GC is used, verify the absence of thermal breakdown products (e.g., o-

iodoacetophenone) by checking for peak tailing.

Ionization Parameters:

Energy: 70 eV (Standard EI).

Source Temp: 200°C. (Keep low to minimize pyrolysis).

Data Validation (The "Iodine Check"):

Check the Molecular Ion (M⁺) at m/z 262.

Self-Check: Iodine is monoisotopic (¹²⁷I). The M+ peak should not show the M+2 isotope

characteristic of Chlorine (3:1) or Bromine (1:1). The absence of an M+2 satellite confirms

Iodine.

Fragmentation Mechanism Analysis
The fragmentation of 2-Hydroxy-2'-iodoacetophenone is driven by Alpha-Cleavage and C–I

Homolysis.

Pathway A: Alpha-Cleavage (Primary Diagnostic Route)
The radical cation located on the carbonyl oxygen induces cleavage of the C(carbonyl)–

C(alpha) bond.
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Mechanism: Homolytic cleavage releases the neutral hydroxymethyl radical (•CH₂OH, 31

Da).

Result: Formation of the 2-iodobenzoyl cation (m/z 231).

Significance: This is the "Base Peak" candidate in the absence of iodine loss. It retains the

iodine atom, confirming the ring substitution pattern.

Pathway B: Iodine Loss (The "Heavy Atom" Effect)
The C–I bond is significantly weaker than C–H or C–C bonds.

Mechanism: Direct homolytic cleavage of the C–I bond from the molecular ion.

Result: Loss of Iodine radical (I•, 127 Da) yielding the [M - I]⁺ cation (m/z 135).

Significance: This fragment corresponds to the 2-hydroxyacetophenone backbone. High

abundance of this peak indicates the lability of the iodine substituent.

Pathway C: Secondary Decarbonylation
The iodobenzoyl cation (m/z 231) is unstable and ejects Carbon Monoxide (CO, 28 Da).

Result: Formation of the iodophenyl cation (m/z 203).

Further Decay: The iodophenyl cation can lose Iodine to form the phenyl cation (m/z 76/77).

Visualization of Signaling Pathways (DOT Diagram)
The following diagram illustrates the competing fragmentation pathways.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3292366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M+)
[C8H7IO2]+

m/z 262

2-Iodobenzoyl Cation
[C7H4IO]+

m/z 231

α-Cleavage

Neutral Loss
•CH2OH (31 Da)

Phenacyl Alcohol Cation
[C8H7O2]+

m/z 135

C-I Homolysis

Neutral Loss
I• (127 Da)

Iodophenyl Cation
[C6H4I]+
m/z 203

- CO

Phenyl Cation
[C6H5]+
m/z 77

- I•

Neutral Loss
CO (28 Da)

Click to download full resolution via product page

Caption: Competing fragmentation pathways of 2-Hydroxy-2'-iodoacetophenone: α-cleavage

vs. C-I homolysis.

Comparative Performance Analysis
This section compares the target molecule against its non-iodinated and non-hydroxylated

analogs to demonstrate how specific functional groups alter the mass spectrum.

Table 1: Diagnostic Ion Comparison
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Compound Structure
Molecular Ion
(M⁺)

Base Peak
(Typical)

Key
Diagnostic
Loss

2-Hydroxy-2'-

iodoacetophenon

e

Ph(I)-CO-CH₂OH m/z 262
m/z 231

(Ph(I)CO⁺)

M - 31 (CH₂OH)

& M - 127 (I)

2'-

Iodoacetophenon

e

Ph(I)-CO-CH₃ m/z 246
m/z 43

(CH₃CO⁺)
M - 15 (CH₃)

2-

Hydroxyacetoph

enone

Ph-CO-CH₂OH m/z 136
m/z 105

(PhCO⁺)
M - 31 (CH₂OH)

Performance Insights:
The "Iodine Anchor" Effect: Unlike 2-Hydroxyacetophenone, where the base peak is often

the benzoyl cation (m/z 105), the presence of iodine shifts this diagnostic peak to m/z 231.

This +126 Da shift is a definitive marker for the integrity of the aryl-iodide moiety.

Distinguishing from Isomers:

vs. 2'-Iodoacetophenone: The target molecule lacks the m/z 43 (Acetyl) peak. Instead, it

shows the loss of 31 Da (CH₂OH), distinguishing the alcohol side chain from the methyl

ketone.

vs. Ring-Hydroxylated Isomers: If the OH were on the ring (e.g., 4-hydroxy-2'-

iodoacetophenone), the loss of 31 Da (α-cleavage) would not occur. Instead, a loss of 15

Da (CH₃) would be observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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